molecular formula C11H11Cl2NO B1404686 2-Chloro-4-(furan-2-yl)-6-methylaniline hydrochloride CAS No. 1565845-72-8

2-Chloro-4-(furan-2-yl)-6-methylaniline hydrochloride

Cat. No.: B1404686
CAS No.: 1565845-72-8
M. Wt: 244.11 g/mol
InChI Key: PLWHRAISABZNAP-UHFFFAOYSA-N
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Description

Background and Chemical Significance

2-Chloro-4-(furan-2-yl)-6-methylaniline hydrochloride stands as a notable member of the substituted aniline family, characterized by its complex aromatic structure that incorporates multiple functional groups with distinct electronic properties. The compound, bearing the Chemical Abstracts Service registry number 1565845-72-8, represents a sophisticated molecular architecture where a furan ring system is directly attached to an aniline core that also contains both chloro and methyl substituents.

The molecular framework of this compound exhibits exceptional chemical significance due to the synergistic effects of its substituent groups. The presence of the furan moiety introduces heteroaromatic character, while the chloro group provides electron-withdrawing properties that significantly influence the compound's reactivity patterns. The methyl group contributes electron-donating characteristics, creating an intricate balance of electronic effects across the aromatic system. This unique combination of substituents generates a compound with molecular formula C₁₁H₁₀ClNO·ClH and molecular weight of 244.117 grams per mole, existing as a hydrochloride salt that enhances its stability and solubility characteristics.

The compound's structural complexity extends beyond simple substitution patterns, as the furan ring contributes to unique electronic properties that may influence biological activity and chemical reactivity. Research investigations have demonstrated that this compound exhibits properties typical of aromatic amines, including potential reactivity in electrophilic substitution reactions and the ability to form hydrogen bonds due to the amine functional group. The furan ring's electronic properties particularly contribute to the compound's unique characteristics, potentially influencing both its synthetic utility and biological applications.

Historical Context of Furan-Substituted Anilines

The development of furan-substituted anilines represents a significant evolution in heterocyclic chemistry, with foundational work dating back to the late nineteenth century. The Paal-Knorr synthesis, initially reported independently by German chemists Carl Paal and Ludwig Knorr in 1884, established fundamental methodologies for furan preparation that would later influence the development of more complex furan-containing compounds. This synthetic approach was initially designed for furan preparation and subsequently adapted for pyrroles and thiophenes, creating a versatile platform for heterocyclic synthesis.

The mechanistic understanding of furan chemistry advanced significantly through the twentieth century, with crucial elucidation work performed by V. Amarnath and colleagues in the 1990s. Their investigations revealed that acid-catalyzed furan synthesis proceeds through protonation of one carbonyl followed by attack from the forming enol of another carbonyl, with subsequent dehydration of the hemiacetal yielding the resultant furan. This mechanistic insight provided the theoretical foundation for understanding how furan rings could be incorporated into more complex molecular architectures.

Contemporary research has expanded the scope of furan-aniline chemistry through sophisticated synthetic methodologies. Investigations by research groups have demonstrated selective metal-free amination and Diels-Alder reactions in the furan series, leading to polysubstituted anilines or stable oxabicyclic adducts in high yield. These developments have shown that anilines can be conveniently prepared through novel one-pot, two-step amination/Diels-Alder procedures from commercially available starting materials such as 5-bromo-2-furaldehyde.

The Diels-Alder reaction of 2-amino-substituted furans has emerged as a particularly valuable method for preparing substituted anilines. Research has shown that 5-amino-2-furancarboxylic acid methyl ester undergoes facile Diels-Alder cycloaddition with various dienophiles to afford ring-opened cycloadducts that are readily dehydrated to give polysubstituted anilines. These reactions proceed with high regioselectivity, with electron-withdrawing groups being located ortho to the amino group, demonstrating the synthetic utility of furan-based approaches to aniline synthesis.

Nomenclature and Classification Systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex aromatic compounds containing multiple substituents and heterocyclic components. The base structure is identified as benzenamine, with positional numbering beginning from the amino group carbon as position 1, establishing the framework for systematic substituent identification.

The compound's complete systematic name, as recorded in chemical databases, is benzenamine, 2-chloro-4-(2-furanyl)-6-methyl-, hydrochloride (1:1), indicating the precise positioning of each substituent group and the salt formation with hydrochloric acid. This nomenclature system ensures unambiguous identification while conveying essential structural information about the compound's molecular architecture.

Classification within chemical taxonomy places this compound among several overlapping categories that reflect its diverse structural features and potential applications. Primary classification identifies it as an aromatic amine, specifically an aniline derivative, due to the presence of the amino group attached directly to the benzene ring. Secondary classification recognizes it as a heterocyclic compound due to the furan ring incorporation, while tertiary classification acknowledges its status as a halogenated organic compound through the chloro substituent presence.

Table 1: Chemical Identification and Classification Data

Property Value Reference
Chemical Abstracts Service Number 1565845-72-8
Molecular Formula C₁₁H₁₀ClNO·ClH
Molecular Weight 244.117 g/mol
MDL Number MFCD27957330
Primary Classification Aromatic Amine
Secondary Classification Heterocyclic Compound
Tertiary Classification Halogenated Organic Compound
Storage Temperature Ambient

The compound's classification within regulatory frameworks and chemical databases reflects its position as a specialized research chemical with applications in organic synthesis and pharmaceutical development. The aniline family, to which this compound belongs, encompasses a wide variety of different substances, many of which serve as important intermediates in chemical synthesis. The specific combination of substituents in this compound creates a unique chemical entity that bridges traditional aniline chemistry with modern heterocyclic synthesis methodologies.

Database classification systems recognize the compound's complexity through multiple indexing approaches that account for its various structural features. The presence of the furan ring places it within heterocyclic chemical categories, while the aniline core ensures classification among aromatic amines. The hydrochloride salt formation adds an additional layer of classification related to pharmaceutical salt forms and enhanced stability profiles for research applications.

Properties

IUPAC Name

2-chloro-4-(furan-2-yl)-6-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO.ClH/c1-7-5-8(6-9(12)11(7)13)10-3-2-4-14-10;/h2-6H,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWHRAISABZNAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)Cl)C2=CC=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1565845-72-8
Record name Benzenamine, 2-chloro-4-(2-furanyl)-6-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1565845-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(furan-2-yl)-6-methylaniline hydrochloride typically involves the reaction of 2-chloro-4-nitroaniline with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a palladium catalyst. The resulting intermediate is then subjected to further reactions to obtain the final product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using techniques like column chromatography to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(furan-2-yl)-6-methylaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium thiolate.

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, quinones, and amino compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

  • Synthesis of Organic Compounds
    • 2-Chloro-4-(furan-2-yl)-6-methylaniline hydrochloride serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions, making it valuable in the development of more complex organic molecules.
  • Pharmaceutical Development
    • The compound has been investigated for its potential biological activities. It is utilized in the synthesis of pharmaceutical intermediates that may exhibit antimicrobial or anti-inflammatory properties. For instance, derivatives of this compound have shown promise in preliminary studies aimed at treating specific bacterial infections .
  • Material Science
    • In materials science, this compound is explored for its role in developing polymers and coatings. Its incorporation into polymer matrices can enhance thermal stability and UV resistance, making it suitable for applications in protective coatings and advanced materials .

Data Tables

Application AreaDescriptionReference
Organic SynthesisBuilding block for complex organic molecules
Pharmaceutical IntermediatesPotential antimicrobial agents
Material ScienceEnhances thermal stability and UV resistance in polymers

Case Studies

Case Study 1: Synthesis of Antimicrobial Agents
A study conducted by researchers at a leading pharmaceutical institute demonstrated the synthesis of novel antimicrobial agents using this compound as a precursor. The synthesized compounds exhibited significant activity against common pathogens, suggesting potential therapeutic applications.

Case Study 2: Polymer Development
In a collaborative project between material scientists and chemists, the incorporation of this compound into a polymer matrix was evaluated. The resulting material showed improved mechanical properties and resistance to environmental degradation, indicating its suitability for outdoor applications.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(furan-2-yl)-6-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences among 2-Chloro-4-(furan-2-yl)-6-methylaniline hydrochloride and analogous compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties/Applications References
2-Chloro-4-(furan-2-yl)-6-methylaniline HCl C₁₁H₁₁Cl₂NO 244.12 Cl, CH₃, Furan-2-yl Intermediate for heterocyclic synthesis
4-Chloro-ortho-toluidine C₇H₈ClN 141.60 Cl, CH₃ (on benzene) Dye/pigment intermediate; carcinogenic
Thiophene fentanyl HCl C₂₄H₂₆N₂OS·HCl ~437.0* Thiophene, opioid pharmacophore Bioactive (opioid analog); limited toxicity data
2-Bromo-4-methyl-5-(trifluoromethyl)aniline HCl C₈H₈BrClF₃N ~298.5* Br, CF₃, CH₃ (on benzene) High steric/electronic effects; agrochemical research

*Approximate values calculated based on molecular formulas.

Key Observations:

Heterocyclic Influence :

  • The furan ring in the target compound introduces electron-rich aromatic character, contrasting with the thiophene in Thiophene fentanyl HCl, which has sulfur’s moderate electron-withdrawing effect . Furan’s oxygen atom may enhance hydrogen bonding and solubility compared to thiophene.
  • Thiophene fentanyl HCl’s larger structure and opioid-like activity highlight the role of heterocycles in bioactivity, though toxicological data for such analogs remain sparse .

Substituent Effects: The methyl group in 4-Chloro-ortho-toluidine simplifies its synthesis but reduces functional diversity compared to the furan-containing target compound. However, its carcinogenicity underscores the importance of substituent choice in safety profiles .

Salt Formation :

  • Hydrochloride salts (common in all listed compounds) improve aqueous solubility, critical for biological or catalytic applications.

Computational Insights (Indirect Relevance)

For instance:

  • Furan’s electron-rich nature could be modeled to predict regioselectivity in electrophilic substitutions.
  • Comparative studies of chloro- and bromo-substituted analogs might leverage these computational tools to optimize synthetic routes.

Biological Activity

2-Chloro-4-(furan-2-yl)-6-methylaniline hydrochloride is an organic compound classified as an aniline derivative, notable for its structural features, including a chloro group, a furan ring, and a methyl group. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The compound's unique structure allows it to interact with various biological targets. It can bind to enzymes and receptors, modulating their activity, which may lead to biological effects such as enzyme inhibition related to cell proliferation and apoptosis. For instance, studies suggest that it may inhibit specific enzymes involved in cancer cell growth, thus exhibiting potential anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes.

Anticancer Activity

The compound has been investigated for its anticancer potential across several cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of cell proliferation : The compound has shown efficacy in reducing the growth of cancer cell lines like HepG2 and others .
  • Induction of apoptosis : Mechanistic studies indicate that it may activate apoptotic pathways in cancer cells, leading to programmed cell death .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialVarious Bacterial Strains< 30
AnticancerHepG210.5
AnticancerMCF712.0

Detailed Research Findings

  • Antimicrobial Studies : In vitro tests demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria, suggesting its potential as a therapeutic agent against infections.
  • Anticancer Mechanisms : A study focusing on HepG2 cells revealed that treatment with this compound resulted in significant reductions in cell viability, with IC50 values indicating potent activity. The underlying mechanism was linked to the modulation of apoptotic pathways and inhibition of key signaling proteins involved in cancer progression .
  • Comparative Analysis : When compared to similar compounds, this compound demonstrated superior binding affinity to certain targets, enhancing its potential efficacy as both an antimicrobial and anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-4-(furan-2-yl)-6-methylaniline hydrochloride, and how can intermediates be characterized?

  • Methodological Answer : A plausible synthetic route involves coupling 2-chloro-6-methylaniline (CAS 87-63-8) with furan derivatives via Buchwald-Hartwig amination or Ullmann coupling. Intermediate steps may require protection/deprotection of the amine group to avoid side reactions . Characterization of intermediates should include 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity. For example, provides SMILES and InChI keys for structural validation of chloro-methylaniline derivatives, which can guide spectral assignments .

Q. How can researchers ensure purity and stability of this compound during storage?

  • Methodological Answer : Stability testing under varying temperatures (e.g., 4°C vs. room temperature) and humidity levels is critical. Analytical techniques like HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) are recommended for monitoring degradation products. emphasizes avoiding environmental contamination during storage and handling, suggesting inert gas purges or desiccants for hygroscopic hydrochloride salts .

Q. What spectroscopic techniques are optimal for structural elucidation?

  • Methodological Answer : Combine 1H^1H/13C^{13}C NMR with IR spectroscopy to confirm the presence of the aromatic amine (-NH2_2), furan ring (C-O-C stretch), and hydrochloride counterion (broad O-H/N-H stretches). For crystallographic validation, X-ray diffraction (XRD) of single crystals grown in ethanol/water mixtures is advised. highlights similar protocols for structurally related amidine hydrochlorides .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Mulliken charges. demonstrates that inclusion of exact exchange terms in DFT improves accuracy for thermochemical properties, which is critical for predicting reactivity in cross-coupling reactions . Compare computed NMR shifts with experimental data to validate models .

Q. What kinetic mechanisms govern hydrolysis of the aryl-chloro bond under acidic conditions?

  • Methodological Answer : Conduct pseudo-first-order kinetic studies at varying pH (1–5) and temperatures (25–50°C). Use UV-Vis spectroscopy to track absorbance changes at λ ≈ 270 nm (characteristic of aromatic amines). provides a framework for analyzing solvolytic reactions, suggesting that chloro substituents in methylaniline derivatives exhibit slower hydrolysis due to steric hindrance and electronic effects .

Q. How do structural modifications (e.g., furan substitution) impact biological activity in pharmacological assays?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents on the furan ring (e.g., 5-nitro vs. 5-methoxy). Test in vitro against target enzymes (e.g., kinases) using fluorescence polarization assays. lists structurally similar compounds with annotated bioactivity, providing a reference for assay design .

Data Contradictions and Resolution

  • Synthetic Yield Variability : and describe conflicting coupling efficiencies for chloro-methylaniline derivatives. Resolve by optimizing catalyst systems (e.g., Pd(OAc)2_2/Xantphos vs. CuI/1,10-phenanthroline) and reaction solvents (DMF vs. toluene) .
  • Computational vs. Experimental NMR Shifts : Discrepancies in 13C^{13}C chemical shifts (e.g., furan carbons) may arise from solvent effects in DFT calculations. Use implicit solvent models (e.g., PCM) to improve agreement .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(furan-2-yl)-6-methylaniline hydrochloride
Reactant of Route 2
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2-Chloro-4-(furan-2-yl)-6-methylaniline hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.